N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide
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Description
N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide is a useful research compound. Its molecular formula is C19H22N2O2S2 and its molecular weight is 374.52. The purity is usually 95%.
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Biological Activity
N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide is a synthetic compound with potential biological activity. This article explores its biological properties, synthesis, and relevant case studies.
- Chemical Formula : C16H15N3O4S
- Molecular Weight : 345.37 g/mol
- CAS Number : 325986-91-2
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit varying degrees of anticancer activity. For instance:
- In Vitro Studies : Compounds with the 7-oxo substituent were tested against CCRF-CEM leukemia cells. The results showed that many of these analogues were inactive at concentrations exceeding 20 µg/mL .
- Mechanism of Action : The presence of the carbonyl group at the C7 position has been hypothesized to influence the biological activity negatively. This suggests that modifications in the molecular structure can significantly alter efficacy against cancer cells.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of Thiazole Ring : The thiazole moiety is synthesized through condensation reactions involving appropriate thioketones and aldehydes.
- Introduction of Substituents : The p-tolylthio group is introduced via nucleophilic substitution methods.
Study 1: Synthesis and Testing of Analogues
A study focused on synthesizing various analogues of thiazole compounds demonstrated that structural modifications could enhance biological activity. The findings indicated that certain substitutions led to increased potency against specific cancer cell lines .
Study 2: Structure-Activity Relationship (SAR)
Research into the SAR of similar compounds revealed that the presence and position of functional groups like carbonyls and thioethers play crucial roles in determining biological activity. This knowledge aids in designing more effective derivatives .
Data Table: Comparison of Biological Activities
Properties
IUPAC Name |
N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-3-(4-methylphenyl)sulfanylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2S2/c1-12-4-6-13(7-5-12)24-9-8-16(23)21-18-20-14-10-19(2,3)11-15(22)17(14)25-18/h4-7H,8-11H2,1-3H3,(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWFBHHNQBUWVQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCC(=O)NC2=NC3=C(S2)C(=O)CC(C3)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.